molecular formula C13H14O2S B7869843 (2-Methoxyphenyl)(5-methylthiophen-2-yl)methanol

(2-Methoxyphenyl)(5-methylthiophen-2-yl)methanol

Cat. No.: B7869843
M. Wt: 234.32 g/mol
InChI Key: KGTDSZXTRGOBRH-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl)(5-methylthiophen-2-yl)methanol is an organic compound that features a methanol group attached to a 2-methoxyphenyl and a 5-methylthiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyphenyl)(5-methylthiophen-2-yl)methanol typically involves the reaction of 2-methoxyphenyl and 5-methylthiophen-2-yl precursors under specific conditions. One common method involves the use of a Grignard reagent, where 2-methoxyphenylmagnesium bromide reacts with 5-methylthiophen-2-ylmethanol . The reaction is usually carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyphenyl)(5-methylthiophen-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: The major products include 2-methoxybenzaldehyde and 5-methylthiophene-2-carboxylic acid.

    Reduction: The major products include 2-methoxyphenylmethanol and 5-methylthiophene.

    Substitution: Products include brominated or nitrated derivatives of the original compound.

Scientific Research Applications

(2-Methoxyphenyl)(5-methylthiophen-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2-Methoxyphenyl)(5-methylthiophen-2-yl)methanol exerts its effects involves interactions with specific molecular targets. The methanol group can participate in hydrogen bonding, while the aromatic rings can engage in π-π interactions with other molecules. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxyphenyl)methanol
  • (5-Methylthiophen-2-yl)methanol
  • (2-Methoxyphenyl)(5-methylthiophen-2-yl)ketone

Uniqueness

(2-Methoxyphenyl)(5-methylthiophen-2-yl)methanol is unique due to the presence of both a methoxyphenyl and a methylthiophenyl group, which confer distinct chemical and physical properties.

Properties

IUPAC Name

(2-methoxyphenyl)-(5-methylthiophen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2S/c1-9-7-8-12(16-9)13(14)10-5-3-4-6-11(10)15-2/h3-8,13-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTDSZXTRGOBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C2=CC=CC=C2OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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